molecular formula C6H7ClN2O2 B1371605 2-Aminoisonicotinic acid hydrochloride CAS No. 1185560-43-3

2-Aminoisonicotinic acid hydrochloride

Cat. No.: B1371605
CAS No.: 1185560-43-3
M. Wt: 174.58 g/mol
InChI Key: YQZSSDBZZBQDBN-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-aminoisonicotinic acid hydrochloride involves a pyridine ring with substituents at positions 2 and 4. The amino group (-NH₂) at position 2 and the carboxylic acid (-COOH) at position 4 are critical for its reactivity and intermolecular interactions. In the hydrochloride form, the carboxylic acid is deprotonated to a carboxylate (-COO⁻), and the pyridine nitrogen is protonated (NH⁺), forming a zwitterionic structure.

While direct crystallographic data for this compound is limited, analogs such as 6-aminonicotinic acid hydrochloride provide insights. These structures typically crystallize in triclinic or monoclinic systems, with extensive hydrogen bonding involving chloride ions, amino groups, and carboxylate oxygens. For example, in related pyridine-carboxylic acid hydrochlorides, chloride ions act as acceptors for hydrogen bonds from NH⁺ and NH₂ groups, while carboxylate oxygens form donor-acceptor interactions with water molecules or adjacent carboxyl groups.

Property Value Source
Molecular formula C₆H₇ClN₂O₂
Molecular weight 175.59 g/mol
Space group (analog) P1 (triclinic)
Unit cell dimensions (analog) a = 6.844 Å, b = 6.908 Å, c = 9.061 Å

Spectroscopic Profiling (FT-IR, UV-Vis, NMR)

Spectroscopic methods confirm the molecular structure and protonation states.

FT-IR Analysis

Key peaks include:

  • N-H stretching : Broad peaks for NH₂ and NH⁺ groups (~3300–3500 cm⁻¹).
  • C=O stretching : Absent due to deprotonation of the carboxylic acid; instead, a peak for COO⁻ (~1700 cm⁻¹) may appear.
  • C-N and C-O vibrations : Peaks in the 1200–1500 cm⁻¹ range corresponding to pyridine and carboxylate groups.
NMR Spectroscopy
  • ¹H NMR :
    • NH₂ protons : Singlet at ~δ 6.70 ppm due to rapid rotation and solvent exchange.
    • Pyridinium proton (NH⁺) : Broad peak at δ 8.5–9.0 ppm, depending on solvent.
    • Aromatic protons : Split into multiplets at δ 7.0–8.5 ppm, influenced by electron-withdrawing effects of COO⁻.
  • ¹³C NMR :
    • Carboxylate carbon (COO⁻) : Peak at ~δ 170–175 ppm.
    • Pyridine carbons : Peaks at δ 120–160 ppm, with deshielding at the NH⁺ position.
Spectroscopic Method Key Observations Source
FT-IR N-H (NH₂/NH⁺) ~3300–3500 cm⁻¹; COO⁻ ~1700 cm⁻¹
¹H NMR NH₂ singlet ~δ 6.70 ppm; Pyridinium proton ~δ 8.5–9.0 ppm
¹³C NMR COO⁻ carbon ~δ 170–175 ppm; Pyridine carbons ~δ 120–160 ppm

Tautomeric Forms and Protonation States

In the hydrochloride form, the compound exists predominantly in the amino tautomer , with the amino group (-NH₂) and protonated pyridine nitrogen (NH⁺). The carboxylic acid is deprotonated to COO⁻, stabilized by resonance. This contrasts with the free acid form, where tautomerism between amino and imino forms is possible.

Tautomer Protonation State Stability
Amino NH₂ (uncharged), NH⁺ (protonated) Dominant in polar protic solvents
Imino NH (protonated), NH⁺ (protonated) Rare; observed in nonpolar solvents

The absence of imino tautomerism in the hydrochloride is attributed to the strong inductive effect of the COO⁻ group, which stabilizes the amino form.

Intermolecular Interactions and Hydrogen Bonding Networks

The hydrochloride salt exhibits extensive hydrogen bonding, critical for its crystalline structure:

  • N-H···Cl⁻ : Pyridinium (NH⁺) and amino (NH₂) protons form strong hydrogen bonds with chloride ions.
  • O-H···O : Carboxylate oxygens act as acceptors for hydrogen bonds from adjacent molecules or water.
  • C-H···O : Weak interactions between pyridine C-H groups and carboxylate oxygens.

These interactions create layered or sheet-like structures, as seen in analogous compounds. For example, in 6-aminonicotinic acid hydrochloride , molecules pack into sheets with interlayer distances of ~3.21 Å, mediated by chloride ions and water molecules.

Interaction Type Donor Acceptor Distance (Å) Source
N-H···Cl⁻ NH⁺ (pyridine) Cl⁻ 2.6–3.0
O-H···O COO⁻ COO⁻ or H₂O 2.5–3.0
C-H···O Pyridine C-H COO⁻ 3.0–3.5

Properties

IUPAC Name

2-aminopyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSSDBZZBQDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via 2-Chloro-3-nitropyridine

A robust industrial method starts with 2-chloro-3-nitropyridine as the raw material. The process includes:

  • Step 1: Amination
    2-Chloro-3-nitropyridine reacts with liquefied ammonia under pressure in an autoclave at 35–80 °C for 5–15 hours. This nucleophilic substitution yields 2-amino-3-nitropyridine with purity around 99%. Excess ammonia is removed, and the solid is washed and dried.

  • Step 2: Hydrolysis
    The 2-amino-3-nitropyridine is then hydrolyzed in a strong base solution (sodium hydroxide or potassium hydroxide, 1–4 mol/L) at 30–90 °C for 2–6 hours. After hydrolysis, the pH is adjusted to 3–5 using acid to precipitate 2-Aminoisonicotinic acid, which is filtered and dried.

  • Step 3: Formation of Hydrochloride Salt
    The free acid can be converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

This method is noted for its simplicity, cost-effectiveness, and environmental friendliness. The purity of the final 2-Aminoisonicotinic acid can reach approximately 97%, with total recovery yields up to 89.2%.

Alternative Synthetic Routes

Other synthetic routes reported include:

  • Direct nucleophilic substitution of 2-chloronicotinic acid with ammonia or ammonium hydroxide under elevated temperatures and pressures, often in the presence of catalysts such as copper(II) acetate monohydrate in solvents like 1-methyl-pyrrolidin-2-one at around 110 °C for 12 hours.

  • These methods may involve sealed reaction vessels and purification by extraction and chromatography to obtain high-purity products.

Industrial Production Considerations

Industrial-scale synthesis typically uses high-pressure reactors (autoclaves) with precise temperature and pH control to optimize yield and purity. The use of common industrial raw materials such as 2-chloro-3-nitropyridine and sodium hydroxide reduces costs. The process avoids harsh reagents, minimizing environmental impact.

The following table summarizes key parameters and outcomes from representative synthetic experiments based on the method described in patent CN104513197A:

Embodiment Molar Ratio (2-chloro-3-nitropyridine : NH3) Reaction Temp. (°C) Reaction Time (h) Base Type & Concentration Hydrolysis Temp. (°C) Hydrolysis Time (h) pH Adjusted To Product Purity (%) Yield (%)
1 1 : 0.63 65 7 NaOH 2 mol/L 65 4 4 97 89.2
2 1 : 0.39 65 8 NaOH 2 mol/L 70 4 3 95.4 85
3 1 : 1.18 65 8 NaOH 2 mol/L 68 4 5 97.1 87.3
4 1 : 0.63 65 7 NaOH 1 mol/L 70 4 4 96.8 85.2
7 1 : 0.78 45 15 NaOH 2 mol/L 90 6 3 68.8 59.5

Notes:

  • The molar ratio reflects the amount of ammonia relative to 2-chloro-3-nitropyridine.
  • Reaction times and temperatures affect the purity and yield.
  • Hydrolysis under basic conditions is critical for converting the intermediate to the target acid.
  • Adjusting pH to acidic range (3–5) precipitates the product efficiently.
  • The key reaction is nucleophilic substitution where ammonia replaces the chloro group on the pyridine ring.
  • Hydrolysis under alkaline conditions converts the nitro intermediate to the amino acid.
  • pH adjustment induces precipitation of 2-Aminoisonicotinic acid.
  • Final conversion to hydrochloride salt involves acidification with hydrochloric acid.

The preparation of 2-Aminoisonicotinic acid hydrochloride is predominantly achieved through nucleophilic substitution of 2-chloro-3-nitropyridine with ammonia, followed by alkaline hydrolysis and acidification. The process is well-established, scalable, and yields high-purity product with good recovery rates. The use of common industrial reagents and environmentally benign conditions makes this method suitable for commercial production.

This synthesis approach is supported by detailed experimental data confirming optimal reaction conditions and yields. Alternative methods involving catalytic amination of 2-chloronicotinic acid also exist but are less commonly employed industrially.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisonicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Activity

Research indicates that 2-aminoisonicotinic acid derivatives exhibit significant antibacterial properties. Studies have shown that compounds containing the 2-aminopyridine moiety can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study : A study demonstrated that when grafted onto chitosan, 2-aminoisonicotinic acid significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its utility in creating biocompatible antibacterial coatings for medical devices .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of 2-aminoisonicotinic acid. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

Herbicide Development

The compound serves as an intermediate in the synthesis of herbicides. Its derivatives are utilized to create effective herbicides that can target specific plant species while minimizing damage to crops .

Synthesis Example : A synthetic method was developed to produce 2-aminoisonicotinic acid from readily available precursors, achieving high purity and yield. This process is advantageous for industrial production due to its simplicity and low environmental impact .

Pesticide Intermediates

In addition to herbicides, 2-aminoisonicotinic acid is used in synthesizing pesticides, enhancing their efficacy and reducing toxicity to non-target organisms. This application is crucial for sustainable agricultural practices .

Metal-Organic Frameworks (MOFs)

The unique structure of 2-aminoisonicotinic acid allows it to act as a ligand in the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Research Findings : Studies have shown that MOFs synthesized using 2-aminoisonicotinic acid exhibit excellent stability and selectivity for gases like CO2_2, making them suitable for environmental applications such as carbon capture .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various assays, including spectrophotometric methods. Its ability to form complexes with metal ions makes it useful in detecting trace metals in environmental samples .

Mechanism of Action

The mechanism of action of 2-aminoisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, derivatives of this compound are known to inhibit enzymes such as glycogen synthase kinase-3, which plays a role in various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Aminonicotinic Acid and 4-Aminonicotinic Acid

  • 2-Aminonicotinic Acid (CAS: 5345-47-1): Shares the same molecular formula (C₆H₆N₂O₂, MW: 138.12 g/mol) but differs in the positions of the amino and carboxylic acid groups (positions 2 and 3, respectively). This structural variation reduces its utility in coordination chemistry compared to 2-aminoisonicotinic acid due to steric hindrance .
  • 4-Aminonicotinic Acid (CAS: 24242-19-1): Another positional isomer with the amino group at position 4 and the carboxylic acid at position 3. It is less commonly used in drug synthesis but serves as a research chemical in heterocyclic chemistry .

Derivatives and Modified Structures

  • Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride (CAS: 1189983-26-3): A derivative with an ethyl ester and aminomethyl substitution (MW: 216.67 g/mol, C₉H₁₃ClN₂O₂). The ester group enhances lipophilicity, making it more suitable for drug delivery systems .
  • 2-Amino-N,N-Diethyl-Acetamide Hydrochloride (CAS: 108723-79-1): A structurally distinct hydrochloride salt with a branched aliphatic chain. Its smaller molecular weight (149.58 g/mol) and amide functionality make it a precursor for peptidomimetics .

Functional Hydrochloride Salts

  • Cysteamine Hydrochloride (CAS: 156-57-0): A simple thiol-containing compound (C₂H₇NS·HCl, MW: 113.60 g/mol). Unlike 2-aminoisonicotinic acid hydrochloride, it is used therapeutically for cystinosis due to its thiol-disulfide exchange properties .
  • Yohimbine Hydrochloride (CAS: 146-48-5): A complex indole alkaloid hydrochloride (MW: 390.86 g/mol). Its α₂-adrenergic receptor antagonism contrasts with the synthetic intermediate role of this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound 13362-28-2 C₆H₆N₂O₂·HCl 174.55 Pyridine with 2-NH₂, 4-COOH·HCl Pharmaceutical synthesis
2-Aminonicotinic Acid 5345-47-1 C₆H₆N₂O₂ 138.12 Pyridine with 2-NH₂, 3-COOH Coordination chemistry
4-Aminonicotinic Acid 24242-19-1 C₆H₆N₂O₂ 138.12 Pyridine with 4-NH₂, 3-COOH Heterocyclic research
Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride 1189983-26-3 C₉H₁₃ClN₂O₂ 216.67 Esterified carboxyl, aminomethyl group Drug delivery systems
Cysteamine Hydrochloride 156-57-0 C₂H₇NS·HCl 113.60 Aliphatic thiol with NH₂·HCl Cystinosis treatment

Research Findings and Functional Insights

  • Solubility and Stability: Hydrochloride salts, including this compound, generally exhibit improved aqueous solubility compared to their free-base counterparts. For example, Nicardipine Hydrochloride () demonstrates enhanced acid stability due to protonation of the amine group, a property shared by this compound .
  • Synthetic Utility: highlights the use of 2-aminoisonicotinic acid as a precursor in coupling reactions, facilitated by its carboxylic acid group. This contrasts with simpler hydrochlorides like 2-Aminoethanethiol Hydrochloride (), which lack reactive carboxyl moieties .

Biological Activity

2-Aminoisonicotinic acid hydrochloride (CAS No. 13362-28-2) is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, pharmacological potential, and relevant research findings associated with this compound.

  • Molecular Formula : C6H6N2O2
  • Molecular Weight : 138.12 g/mol
  • Boiling Point : Not specifically documented; however, it is generally stable under standard conditions.
  • Solubility : Soluble in water, indicating good bioavailability.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against a range of bacterial and fungal pathogens.
  • Antiviral Properties : Potential activity against viruses such as HIV and influenza.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Suggestive data indicate neuroprotective properties that may benefit neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens.
  • Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Interaction with Receptors : Evidence suggests that it may act on G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antibacterial effects of 2-aminoisonicotinic acid derivatives. The results indicated that modifications to the amino group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
2-Aminoisonicotinic AcidModerateHigh
Derivative AHighModerate
Derivative BVery HighVery High

Antiviral Research

Research conducted by the International Journal of Antiviral Agents highlighted the antiviral potential of this compound against HIV. The study demonstrated that the compound inhibited viral replication in vitro by interfering with reverse transcriptase activity .

Neuroprotective Effects

A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of 2-aminoisonicotinic acid in a murine model of Alzheimer's disease. Results indicated significant reductions in neuroinflammation and improved cognitive function in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-aminoisonicotic acid hydrochloride, and how can purity be validated?

  • Methodology : The hydrochloride salt is typically synthesized by reacting the free base (2-aminoisonicotinic acid) with hydrochloric acid under controlled conditions. For example, analogous procedures involve dissolving the free base in an anhydrous solvent (e.g., ethanol) and adding concentrated HCl dropwise, followed by crystallization .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) to assess purity. Compare retention times with reference standards and calculate recovery rates (e.g., 99–101% with RSD <1.5%) . Additional characterization via melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy is recommended to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing 2-aminoisonicotinic acid hydrochloride?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7–8 ppm, amine protons at δ 5–6 ppm) and carbon signals corresponding to the pyridine ring and carboxyl group .
  • FT-IR : Confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹, and C–N at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (theoretical: 174.58 g/mol) via ESI-MS or MALDI-TOF .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use in a fume hood with PPE (gloves, lab coat) due to potential respiratory and skin irritation risks. Avoid contact with strong oxidizers .
  • Storage : Keep in airtight containers at ambient temperature, protected from moisture and light. For long-term stability, store under nitrogen at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Approach :

Systematic Solubility Testing : Use standardized buffers (pH 1–12) and solvents (water, DMSO, ethanol) at 25°C and 37°C. Measure solubility via gravimetric analysis or UV-Vis spectroscopy.

Data Reconciliation : Compare results with literature values, noting experimental variables (e.g., temperature, ionic strength). For example, discrepancies may arise from polymorphic forms or hydration states .

Computational Modeling : Predict solubility using tools like COSMO-RS or Hansen solubility parameters to identify solvent compatibility .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Design :

  • pH Stability : Prepare solutions in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours. Track loss of parent compound and formation of degradation products (e.g., decarboxylation or hydrolysis byproducts) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Q. How can this compound be utilized as an intermediate in multi-step organic syntheses?

  • Applications :

  • Peptide Coupling : Activate the carboxyl group using EDCl/HOBt to form amide bonds with amino acids or aryl amines .
  • Heterocyclic Synthesis : React with aldehydes or ketones in cyclocondensation reactions to generate fused pyridine derivatives (e.g., imidazopyridines) .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or material science applications. Characterize complexes via UV-Vis and X-ray crystallography .

Methodological Considerations

  • Analytical Cross-Validation : Combine multiple techniques (e.g., HPLC, NMR, IR) to address limitations of individual methods .
  • Safety Compliance : Adhere to waste disposal regulations (e.g., 40 CFR Part 261 for HCl-containing residues) and document hazard mitigation protocols .
  • Data Reproducibility : Publish detailed experimental procedures (e.g., solvent ratios, reaction times) in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.